
PR-104: A Technical Guide to its
Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PR280

Cat. No.: B15603292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PR-104 is a hypoxia-activated prodrug that has been investigated for its potential as an anti-

cancer agent. It is a dinitrobenzamide mustard pre-prodrug designed to be selectively activated

in the hypoxic microenvironment characteristic of many solid tumors. This targeted activation

aims to deliver a potent DNA cross-linking agent preferentially to tumor cells, thereby

minimizing toxicity to healthy, well-oxygenated tissues. This guide provides a comprehensive

overview of the pharmacokinetics and pharmacodynamics of PR-104, drawing from key

preclinical and clinical studies.

Pharmacokinetics
PR-104 is a water-soluble phosphate ester that acts as a "pre-prodrug." Following intravenous

administration, it is rapidly and systemically converted by phosphatases into its active prodrug

form, PR-104A (the corresponding alcohol).[1][2][3][4][5][6] PR-104A is less soluble than PR-

104 but possesses the necessary lipophilicity to diffuse into tumor tissues.[5]

The clearance of PR-104A is a critical factor in its efficacy and toxicity profile. In humans, a

major route of clearance is through glucuronidation of its alcohol side-chain by UDP-

glucuronosyltransferase-2B7 (UGT-2B7).[7][8] This was particularly evident in a clinical trial

involving patients with advanced hepatocellular carcinoma, where compromised hepatic

function led to reduced PR-104A clearance and significant toxicity.[7][8]
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Preclinical Pharmacokinetics in Mice
Pharmacokinetic studies in CD-1 nu/nu mice have been crucial in understanding the initial

disposition of PR-104. The table below summarizes key pharmacokinetic parameters following

intravenous (i.v.) and intraperitoneal (i.p.) administration.

Parameter Intravenous (i.v.) Intraperitoneal (i.p.)

PR-104

Cmax (µM) ~1000 ~100

AUC (µM.h) ~150 ~100

PR-104A

Cmax (µM) ~30 ~40

AUC (µM.h) ~50 ~60

Data derived from graphical

representations in Patterson et

al., 2007.[5][9]

Clinical Pharmacokinetics in Humans
Phase I clinical trials have established the pharmacokinetic profile of PR-104 in patients with

solid tumors and acute leukemias. The drug has been administered on different schedules,

primarily a once every 3 weeks schedule and a weekly schedule (days 1, 8, and 15 every 28

days).[3][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://aacrjournals.org/clincancerres/article-pdf/13/13/3922/1923821/3922.pdf
https://www.researchgate.net/figure/Pharmacokinetics-of-PR-104-in-CD-1-nu-nu-mice-A-structure-of-the-phosphate-pre-prodrug_fig4_6230479
https://ascopubs.org/doi/10.1200/jco.2007.25.18_suppl.3516
https://pmc.ncbi.nlm.nih.gov/articles/PMC3205073/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyte Mean Clearance (L/h/m²) Key Observations

PR-104 127 (SD 99) in AML patients
Rapidly converted to PR-104A.

[11]

PR-104A Dose-dependent

Plasma levels of PR-104A and

its glucuronide metabolite (PR-

104G) were variable among

patients but showed dose-

dependence consistent with

linear pharmacokinetics.[11]

The preclinical

pharmacokinetic target for PR-

104A was exceeded at higher

doses in the every 3-week

schedule.[3]

AML: Acute Myeloid Leukemia

Pharmacodynamics
The pharmacodynamic effect of PR-104 is driven by the selective activation of its prodrug form,

PR-104A, into potent DNA cross-linking agents. This activation occurs through two primary

mechanisms.

Hypoxia-Selective Activation
Under hypoxic conditions (low oxygen tension), PR-104A undergoes one-electron reduction by

enzymes such as NADPH:cytochrome P450 oxidoreductase.[10][12] This reduction forms a

nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the

parent compound, thus preventing the formation of the cytotoxic species in normal tissues.

However, under hypoxia, the nitro radical is further reduced to form the active metabolites: the

hydroxylamine (PR-104H) and the amine (PR-104M).[1][7][8][10][13] These metabolites are

potent nitrogen mustards that induce interstrand DNA cross-links, leading to cell cycle arrest

and apoptosis.[6][14] The cytotoxicity of PR-104A is increased by 10- to 100-fold under hypoxic

conditions compared to aerobic conditions.[1][2][5]
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AKR1C3-Mediated Activation
Subsequent studies revealed that PR-104A can also be activated independently of hypoxia by

the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4][7][12][15] This two-electron reduction

pathway also generates the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M)

metabolites.[12] High expression of AKR1C3 in certain tumors, such as some leukemias,

provides an additional mechanism for tumor-selective activation.[4][7]

The dual mechanism of activation is a key feature of PR-104's pharmacodynamics.
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PR-104 Mechanism of Action

Clinical Efficacy and Dose-Limiting Toxicities
PR-104 has been evaluated in Phase I and II clinical trials for various solid tumors and

hematological malignancies.[3][13][16][17]

Solid Tumors
In a Phase I study with a once every 3-week schedule, the maximum tolerated dose (MTD) was

determined to be 1100 mg/m².[3][12] Dose-limiting toxicities (DLTs) included fatigue,

neutropenic fever, and infection.[10] On a weekly schedule, the MTD was 675 mg/m², with
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thrombocytopenia and neutropenia being the DLTs.[10] While reductions in tumor volume were

observed, no objective responses were documented in the initial solid tumor trials.[3]

Acute Leukemia
Given the hypoxic nature of the bone marrow niche in leukemia, PR-104 was also investigated

in patients with relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic

leukemia (ALL).[11][13][17] In this setting, PR-104 was administered at higher doses (up to 4

g/m²) than in solid tumor trials.[13][17] The most common grade 3/4 adverse events were

myelosuppression, febrile neutropenia, infection, and enterocolitis.[13][17] Responses,

including complete remission with incomplete platelet recovery (CRp) and morphologic

leukemia-free state (MLFS), were observed at doses of 3 g/m² and 4 g/m².[17]

Experimental Protocols
The following outlines a typical experimental workflow for evaluating the preclinical antitumor

activity of PR-104, based on methodologies described in the literature.[1][2]
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Preclinical Evaluation Workflow for PR-104

In Vitro Cytotoxicity Assays
Objective: To determine the concentration of PR-104A that inhibits cell growth by 50% (IC50)

under both aerobic and hypoxic conditions.

Method: Human tumor cell lines are seeded in microplates and exposed to a range of PR-

104A concentrations. For hypoxic conditions, plates are incubated in a hypoxic chamber. Cell

viability is assessed using assays such as the MTT or sulforhodamine B (SRB) assay. The

hypoxic cytotoxicity ratio (HCR) is calculated as the ratio of the aerobic IC50 to the hypoxic

IC50.[7]
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In Vivo Tumor Growth Delay Studies
Objective: To evaluate the antitumor efficacy of PR-104 in a living organism.

Method: Human tumor cells are implanted subcutaneously into immunocompromised mice.

Once tumors reach a specified size, mice are treated with PR-104, vehicle control, or

combination therapies. Tumor volume is measured regularly to assess treatment efficacy.[1]

[2]

Tumor Excision and Clonogenic Survival Assays
Objective: To quantify the killing of both aerobic and hypoxic tumor cells in vivo.

Method: Following treatment of tumor-bearing mice, tumors are excised, and a single-cell

suspension is prepared. Cells are then plated at various dilutions and incubated to allow for

colony formation. The number of colonies is counted to determine the surviving fraction of

cells.[1][2]

Pharmacokinetic Analysis
Objective: To determine the concentration-time profile of PR-104 and its metabolites in

plasma.

Method: Blood samples are collected from animals or patients at various time points after

PR-104 administration. Plasma is separated, and drug concentrations are quantified using a

validated liquid chromatography-mass spectrometry (LC-MS) method.[1][10]

Conclusion
PR-104 is a rationally designed hypoxia-activated prodrug with a well-characterized

mechanism of action. Its pharmacokinetics are defined by its rapid conversion to the active

prodrug PR-104A, which is then selectively activated in hypoxic tumor regions or in cells with

high AKR1C3 expression. While clinical development has faced challenges, particularly

concerning toxicity in certain patient populations, the extensive preclinical and clinical data

available for PR-104 provide valuable insights for the future design and development of

targeted cancer therapies. The dual activation mechanism remains a compelling strategy for

exploiting the tumor microenvironment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [PR-104: A Technical Guide to its Pharmacokinetics and
Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603292#pharmacokinetics-and-
pharmacodynamics-of-pr-104]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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